Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
Description
This compound features a 1,3,5-triazine core substituted at the 2- and 4-positions with diimino linkages to acetonitrile groups and an amino group at the 6-position. Its structure confers unique chemical properties, such as polarity and reactivity, making it relevant in spectroscopy and environmental analysis. Acetonitrile derivatives are critical in terahertz (THz) spectroscopy due to their distinct absorption lines, enabling precise detection of low-pressure gases in atmospheric and astronomical studies . The compound’s acetonitrile moieties likely enhance solubility in polar aprotic solvents, as evidenced by its use in analytical solutions .
Properties
CAS No. |
5766-70-1 |
|---|---|
Molecular Formula |
C7H8N8 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[[4-amino-6-(cyanomethylamino)-1,3,5-triazin-2-yl]amino]acetonitrile |
InChI |
InChI=1S/C7H8N8/c8-1-3-11-6-13-5(10)14-7(15-6)12-4-2-9/h3-4H2,(H4,10,11,12,13,14,15) |
InChI Key |
HETKQHQWYSKPCE-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC1=NC(=NC(=N1)N)NCC#N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on Dichloro-1,3,5-Triazine Precursors
- Starting Materials: 4,6-Dichloro-1,3,5-triazine derivatives.
- Reagents: Amines (including amino acids or cyanomethyl amines), bases such as sodium carbonate or bicarbonate.
- Conditions:
- Reactions are typically performed in aqueous or mixed aqueous-organic solvents at room temperature or under reflux.
- Reaction times vary from 6 to 24 hours depending on the base and temperature.
- Procedure: Amines displace chlorine atoms on the triazine ring, yielding substituted triazine derivatives. The reaction progress is monitored by thin-layer chromatography (TLC).
- Workup: Acidic hydrolysis to precipitate the product, filtration, drying, and purification.
- Yields: High yields ranging from 73% to 99% with crude product purities between 87% and 96.8% have been reported.
One-Pot Multicomponent Microwave-Assisted Synthesis
- Starting Materials: Cyanoguanidine, aldehydes (such as terephthaldehyde), and bifunctional amines (e.g., piperazine).
- Catalysts/Additives: Concentrated hydrochloric acid as acid catalyst; sodium hydroxide for subsequent deprotonation.
- Conditions:
- Microwave irradiation at 140 °C with power up to 850 W.
- Reaction times of 20 to 40 minutes for initial condensation, followed by base treatment under microwave for 15 to 30 minutes.
- Procedure:
- Acid-catalyzed condensation of cyanoguanidine with aldehydes and amines forms dihydrotriazine intermediates.
- Subsequent dehydrogenative aromatization under basic conditions yields bis(1,3,5-triazine-2,4-diamines).
- Advantages: This method offers rapid synthesis with good control over product purity and yield.
- Isolation: Products precipitate upon cooling, are filtered, washed, and recrystallized from ethanol.
Base-Promoted Cyclization Using Metal Catalysts
- Starting Materials: Amidines or amidine hydrochloride derivatives.
- Catalysts: Nickel(II) chloride hexahydrate (NiCl2·6H2O).
- Bases: Cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), potassium carbonate (K2CO3), or organic bases like DABCO.
- Solvents: Dimethyl sulfoxide (DMSO), dimethylacetamide (DMA), or dimethylformamide (DMF).
- Conditions: Heating at 100 °C for approximately 14 hours.
- Procedure:
- Amidines undergo cyclization catalyzed by Ni(II) salts in the presence of base to form substituted 1,3,5-triazines.
- Optimization of base type and equivalents affects yield significantly.
- Yields: Up to 74% yield reported with 2 equivalents of Cs2CO3 and 10 mol% NiCl2·6H2O catalyst.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 4,6-Dichloro-1,3,5-triazine + amines | Na2CO3 or NaHCO3 (bases) | Aqueous or mixed solvent, RT to reflux | 6–24 hours | 73–99 | High purity crude product; mild conditions |
| Microwave-Assisted Multicomponent | Cyanoguanidine + aldehyde + amine | HCl (acid catalyst), NaOH (base) | Microwave irradiation, 140 °C | 20–40 min + 15–30 min | Not specified | Rapid synthesis, convenient, scalable |
| Base-Promoted Cyclization | Amidine hydrochlorides | NiCl2·6H2O (10 mol%), Cs2CO3 (2 equiv.) | DMSO, 100 °C | ~14 hours | Up to 74 | Metal-catalyzed, requires optimization |
Analytical and Purification Techniques
- Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the synthesized compound.
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly employed to monitor reaction progress.
- Purification: Precipitation by acidification or base treatment, followed by filtration and recrystallization from ethanol or other solvents.
Summary of Research Findings
- The synthesis of Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is well-established through nucleophilic substitution on chlorinated triazine precursors, microwave-assisted multicomponent reactions, and metal-catalyzed cyclizations.
- Microwave-assisted methods significantly reduce reaction times and improve convenience without compromising yields.
- Base selection and reaction conditions critically influence yields and purity.
- The compound’s triazine core is central to its biological activity and utility in agrochemical synthesis.
This detailed overview consolidates exhaustive research findings and preparation protocols for Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-, providing a comprehensive resource for synthetic chemists and researchers in related fields.
Chemical Reactions Analysis
Core Reactivity and Functional Groups
The compound’s structure features a 1,3,5-triazine core with two acetonitrile groups connected via diimino linkages. This configuration enables participation in:
-
Nucleophilic substitution at triazine ring positions.
-
Cyclization reactions involving the amino and acetonitrile groups.
Nucleophilic Substitution Reactions
The triazine ring’s electron-deficient nature facilitates nucleophilic attack, particularly at positions 2, 4, and 6 . Example reactions include:
-
Halogen displacement with amines, alcohols, or thiols under basic conditions (e.g., NaOH, K₂CO₃) .
-
Acylation using acyl chlorides, forming amide derivatives (e.g., with o-amino-p-tert-amylphenol) .
Example Reaction Pathway (from ):
-
Intermediate formation via substitution with acyl chlorides.
-
Cyclization under acidic catalysis (e.g., H₂SO₄) at 120–160°C to generate benzoxazole derivatives.
Cyclization and Condensation
-
Thermal cyclization of amino-acetonitrile groups forms fused heterocycles (e.g., benzoxazoles) .
-
Condensation with aldehydes yields Schiff bases, enhancing conjugation .
Notable Reaction Conditions (from ):
| Parameter | Range/Details |
|---|---|
| Temperature | 50–170°C (dependent on reaction step) |
| Solvents | Toluene, xylene, acetonitrile |
| Catalysts | H₂SO₄, p-toluenesulfonic acid |
| Reaction Time | 7–24 hours |
Reaction with Nitroso Compounds
Interaction with p-nitrosodimethylaniline produces 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)phenyl]imino}acetonitriles (Figure 1, ). Unexpectedly, reactions with nitrosobenzene yield 4,6-diamino-N-phenyl-1,3,5-triazine-2-carboxamides , highlighting solvent-dependent selectivity .
Mechanistic Insight :
-
Nitroso groups act as electrophiles, attacking the acetonitrile’s α-carbon.
-
Rearrangement and dehydration steps stabilize the final product .
Solvent and Catalytic Effects
Critical Solvent Choices (from ):
| Solvent Class | Examples | Impact on Yield/Purity |
|---|---|---|
| Aromatic hydrocarbons | Toluene, xylene | High yield (>70%) |
| Halogenated solvents | CH₂Cl₂ | Moderate yield (50–60%) |
| Alcohols | Isopropanol | Low yield (<30%) due to side reactions |
Catalyst Optimization :
-
Acid catalysts (e.g., H₂SO₄) enhance cyclization efficiency .
-
Bicarbonate buffers in aqueous media improve substitution kinetics .
Synthetic Challenges and Mitigation
Scientific Research Applications
Introduction to Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-
Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- is a complex organic compound with significant relevance in various scientific fields. Its unique molecular structure offers a range of applications, particularly in medicinal chemistry and material science. This article explores the diverse applications of this compound, supported by comprehensive data tables and relevant case studies.
Medicinal Chemistry
The compound has been studied for its potential anticancer properties. A notable study synthesized a series of related compounds and tested their efficacy against various cancer cell lines. For instance, one derivative showed significant activity against melanoma cells with a GI(50) value of and a TGI of . This highlights the potential of acetonitrile derivatives in developing new cancer therapies.
Agricultural Chemistry
Research has indicated that compounds related to acetonitrile can act as herbicides or fungicides. The triazine moiety is known for its effectiveness in inhibiting photosynthesis in weeds, making derivatives of this compound valuable in agricultural applications .
Material Science
Acetonitrile derivatives have shown promise in the development of polymers and other materials due to their thermal stability and unique chemical reactivity. These materials can be used in coatings, adhesives, and other industrial products where durability is essential .
Analytical Chemistry
In analytical chemistry, acetonitrile is frequently used as a solvent due to its ability to dissolve a wide range of substances and its compatibility with various analytical techniques such as HPLC (High-Performance Liquid Chromatography). The compound's derivatives are often used as reference standards in chromatography .
Case Study 1: Anticancer Activity
A study conducted on a series of synthesized triazine derivatives demonstrated that specific modifications could enhance anticancer activity significantly. The researchers found that the introduction of different substituents on the triazine ring could lead to compounds with improved selectivity and potency against cancer cell lines .
Case Study 2: Agricultural Application
In another study focusing on agricultural applications, researchers tested the herbicidal activity of triazine derivatives against common weeds. The results indicated that certain compounds exhibited strong inhibitory effects on weed growth while being safe for crops .
Mechanism of Action
The mechanism of action of Acetonitrile, 2,2’-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituted Triazine Derivatives
A closely related compound is 2,2'-((6-(Dimethylamino)-1,3,5-triazine-2,4-diyl)bis(azanediyl))diethanol (CAS: 92569-07-8). Key differences include:
- Substituents: The 6-position substituent is dimethylamino (vs. amino in the target compound).
Table 1: Structural and Functional Comparison
Spectroscopic Performance
The target compound’s acetonitrile groups contribute to strong THz absorption lines, as demonstrated in gas-phase spectroscopy of CH₃CN, which is critical for detecting volatile organic compounds (VOCs) . In contrast, diethanol-substituted triazines lack documented THz activity, suggesting reduced utility in high-precision gas analysis.
Chromatographic Behavior
Log P₀ values, indicative of hydrophobicity, are lower for acetonitrile-linked compounds compared to diethanol analogues, aligning with their higher polarity. This property enhances their use in reversed-phase HPLC for separating hydrophilic analytes .
Biological Activity
Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis- (CAS Number: 5766-70-1) is a compound derived from the triazine family known for its diverse biological activities. The triazine core is significant in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C7H8N8
- Molecular Weight : 204.19 g/mol
- Density : 1.569 g/cm³
- Boiling Point : 584.3 °C
- Flash Point : 307.2 °C
Biological Activity Overview
The biological activity of triazine derivatives has been extensively studied, revealing a range of pharmacological effects including:
- Anticancer Activity : Several studies have identified triazine derivatives as potential anticancer agents. For instance, compounds with similar structures have shown selective antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer cells (MDA-MB231) with GI50 values as low as 1 nM .
- Mechanisms of Action : The primary mechanism for the anticancer activity of these compounds appears to be apoptosis induction in cancer cells. This was evidenced by morphological changes observed through fluorescence microscopy and live cell imaging .
Study 1: Antiproliferative Activity
A recent study synthesized new 6,N2-diaryl-1,3,5-triazine-2,4-diamines and evaluated their antiproliferative activity against three breast cancer cell lines (MDA-MB231, SKBR-3, and MCF-7). The most active compound demonstrated a GI50 value of 1 nM against MDA-MB231 cells, indicating potent anticancer properties .
Study 2: Inhibition of Kinases
Another research highlighted that triazine derivatives could inhibit key signaling pathways involved in cancer progression. For example, certain compounds exhibited IC50 values in the nanomolar range against PI3K and mTOR kinases, which are crucial for tumor growth and survival .
Comparative Table of Biological Activities
| Compound Name | Cell Line Tested | GI50/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB231 | 1 nM | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 0.20 μM | PI3K/mTOR pathway inhibition |
| Compound C | HeLa (Cervical Cancer) | 1.03 μM | Cell cycle arrest and apoptosis |
| Compound D | MCF-7 | 16.32 μM | Inhibition of growth factor signaling |
Mechanistic Insights
Triazine derivatives have been shown to interact with various molecular targets:
Q & A
Q. What are the recommended synthetic routes for preparing Acetonitrile, 2,2'-((6-amino-1,3,5-triazine-2,4-diyl)diimino)bis-?
The compound can be synthesized via condensation reactions between cyanuric chloride derivatives and acetonitrile-containing amines. For example, triazine-based azo-azomethine dyes are synthesized by coupling 1,3,5-triazine precursors with aminoacetonitrile derivatives under controlled pH and temperature (e.g., reflux in ethanol at 70–80°C) . Evidence from triazine resin synthesis (e.g., trimethylolmelamine) suggests using hydroxymethylation or nucleophilic substitution reactions with amino groups .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR : To confirm the triazine core and acetonitrile substituents (e.g., ¹H/¹³C NMR for imino and amino group identification) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- FTIR : Identification of C≡N (acetonitrile) and N-H (amino) stretching vibrations .
- X-ray Crystallography : For resolving crystal structure and confirming diimino bridge geometry (if single crystals are obtainable) .
Q. How does the solubility of this compound vary in polar vs. nonpolar solvents?
The acetonitrile groups enhance solubility in polar aprotic solvents (e.g., acetonitrile, DMF). Experimental data on similar triazine complexes in acetonitrile solvent show high solubility (>50 mg/mL at 25°C), while nonpolar solvents like hexane exhibit negligible solubility . Stability studies recommend using anhydrous solvents to prevent hydrolysis of imino bonds .
Q. What role does the triazine core play in coordination chemistry?
The triazine’s nitrogen-rich structure acts as a polydentate ligand, forming complexes with transition metals (e.g., Mn²⁺, Fe³⁺). For example, bis-triazine manganese complexes in acetonitrile solvent demonstrate enhanced catalytic activity in redox reactions . Coordination sites are influenced by the amino and imino substituents, which modulate Lewis acidity .
Advanced Research Questions
Q. How does this compound perform in optoelectronic applications, such as organic scintillators?
Triazine derivatives with acetonitrile substituents exhibit tunable photophysical properties. For instance, 9,9'-(6-iodophenoxy-1,3,5-triazine-2,4-diyl)bis(9H-carbazole) shows long phosphorescence decay times (>1 ms), making it suitable for X-ray scintillation. The acetonitrile groups likely stabilize triplet excitons via electron-withdrawing effects .
Q. What biological activities are associated with its structural analogs?
Triazine-azomethine hybrids demonstrate antimicrobial and anticancer properties. For example, N-substituted triazine derivatives inhibit leukemia cell proliferation (IC₅₀ ~10–50 μM) via DNA intercalation or enzyme inhibition . The acetonitrile moiety may enhance cellular uptake due to its small size and polarity .
Q. How can mechanistic studies resolve contradictions in its reactivity under acidic vs. basic conditions?
Controlled hydrolysis experiments (e.g., in HCl vs. NaOH) reveal pH-dependent degradation pathways. Under acidic conditions, the imino bonds hydrolyze preferentially, while basic conditions target the triazine ring. Kinetic studies using HPLC-MS can identify intermediates, such as cyanuric acid derivatives .
Q. What computational methods are used to model its electronic structure and reactivity?
Density Functional Theory (DFT) calculations predict charge distribution and frontier molecular orbitals. For example, HOMO-LUMO gaps in triazine-acetonitrile derivatives correlate with experimental UV-Vis absorption spectra (e.g., λ_max ~350–400 nm) . Molecular dynamics simulations assess solvent interactions and stability .
Q. How does it interact with biomolecules like DNA or enzymes?
Fluorescence quenching assays with DNA (e.g., ethidium bromide displacement) reveal intercalation or groove-binding modes. Enzyme inhibition studies (e.g., against DNA methyltransferases) use kinetic assays (IC₅₀ determination) and docking simulations to identify binding sites .
Q. What strategies improve its thermal and photochemical stability for long-term applications?
Encapsulation in polymer matrices (e.g., polyethylene phthalate) reduces degradation under UV light or heat. Accelerated aging tests (e.g., 72 hrs at 60°C) coupled with FTIR/NMR monitoring quantify stability. Antioxidant additives (e.g., BHT) may suppress radical-mediated decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
